1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride
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Overview
Description
1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with an azetidine ring, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
The primary target of 1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The compound interacts with Cyt-bd, leading to a decrease in the enzyme’s activity . This interaction and the resulting changes in enzyme activity are crucial for the compound’s mode of action .
Biochemical Pathways
The inhibition of Cyt-bd by this compound affects the mycobacterial oxidative phosphorylation pathway . This pathway is essential for the energy metabolism of Mycobacterium tuberculosis . The compound’s action on this pathway leads to ATP depletion in the bacteria .
Result of Action
The molecular and cellular effects of this compound’s action include ATP depletion in Mycobacterium tuberculosis . This ATP depletion is a result of the compound’s inhibitory action on Cyt-bd, which disrupts the mycobacterial oxidative phosphorylation pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the expression levels of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency . The compound was found to be less potent against the laboratory-adapted M. tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this strain .
Biochemical Analysis
Biochemical Properties
1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This enzyme is essential for the bacterium’s energy metabolism, making it a promising target for tuberculosis treatment. The compound interacts with Cyt-bd by binding to its active site, thereby inhibiting its activity and disrupting the bacterium’s energy production. Additionally, this compound has been shown to interact with other biomolecules, such as ATP, further influencing cellular energy dynamics .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In Mycobacterium tuberculosis, the compound inhibits Cyt-bd, leading to a decrease in ATP production and subsequent energy depletion . This disruption in energy metabolism affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death. In mammalian cells, the compound’s effects are less pronounced, but it can still influence cellular functions by modulating energy production and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of Cyt-bd . The compound binds to the active site of the enzyme, preventing the transfer of electrons and the subsequent production of ATP. This inhibition disrupts the bacterium’s energy metabolism, leading to cell death. Additionally, the compound may interact with other biomolecules, such as ATP, to further influence cellular energy dynamics and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation or interactions with other molecules. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in Mycobacterium tuberculosis, where it continues to inhibit Cyt-bd and disrupt energy metabolism . The compound’s stability and activity may vary depending on the experimental conditions and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits Cyt-bd and disrupts energy metabolism in Mycobacterium tuberculosis without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as liver damage or immune system suppression. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to energy metabolism. The compound interacts with enzymes such as Cyt-bd and ATP, influencing metabolic flux and metabolite levels . By inhibiting Cyt-bd, the compound disrupts the electron transport chain and ATP production, leading to energy depletion and metabolic imbalances in Mycobacterium tuberculosis. These effects on metabolic pathways are crucial for the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and activity, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with Cyt-bd suggests that it localizes to the bacterial cell membrane, where it can effectively inhibit the enzyme and disrupt energy metabolism. Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential.
Preparation Methods
The synthesis of 1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride involves several steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. These derivatives can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The azetidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the thieno[3,2-d]pyrimidine intermediate . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4-ones: These compounds also exhibit biological activities but differ in their core structure and specific applications.
Thieno[3,4-b]pyridine derivatives: These are structurally similar but have different biological targets and mechanisms of action.
The uniqueness of this compound lies in its specific structure, which allows it to interact with unique molecular targets and exhibit distinct biological activities.
Properties
IUPAC Name |
1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.2ClH/c10-6-3-13(4-6)9-8-7(1-2-14-8)11-5-12-9;;/h1-2,5-6H,3-4,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOPPPKPIGWMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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